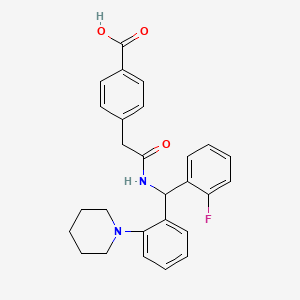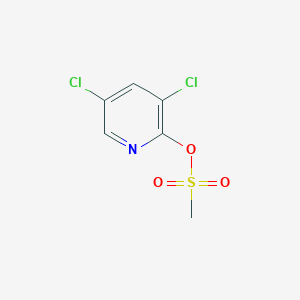
Noa-His-CVA-Ser-Amp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Noa-His-CVA-Ser-Amp is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a serine residue, which is a common feature in many biologically active peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Noa-His-CVA-Ser-Amp typically involves a series of peptide coupling reactions. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
Noa-His-CVA-Ser-Amp can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the amide bonds within the peptide chain.
Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated product, while reduction of the amide bonds can lead to the formation of amines.
科学研究应用
Noa-His-CVA-Ser-Amp has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in enzyme catalysis and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to protease activity.
Industry: Utilized in the development of novel catalysts and materials.
作用机制
The mechanism of action of Noa-His-CVA-Ser-Amp involves its interaction with specific molecular targets, such as enzymes or receptors. The serine residue plays a crucial role in these interactions, often participating in catalytic processes or binding events. The compound can modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions.
相似化合物的比较
Noa-His-CVA-Ser-Amp can be compared to other similar compounds, such as:
Noa-His-CVA-Ile-Amp: Contains an isoleucine residue instead of serine, leading to different biological activities.
Noa-Ser-CVA-Ile-Amp: Similar structure but with variations in the amino acid sequence, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific amino acid composition, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
150592-13-5 |
|---|---|
分子式 |
C42H55N7O7 |
分子量 |
769.9 g/mol |
IUPAC 名称 |
(2S,4S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)propan-2-yl]-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C42H55N7O7/c1-27(2)33(40(53)49-36(24-50)41(54)45-23-30-15-8-9-18-44-30)21-37(51)34(19-28-11-4-3-5-12-28)48-42(55)35(20-31-22-43-26-46-31)47-39(52)25-56-38-17-10-14-29-13-6-7-16-32(29)38/h6-10,13-18,22,26-28,33-37,50-51H,3-5,11-12,19-21,23-25H2,1-2H3,(H,43,46)(H,45,54)(H,47,52)(H,48,55)(H,49,53)/t33-,34?,35-,36-,37-/m0/s1 |
InChI 键 |
YCKVPKQIRFHJRX-YUFQDZNVSA-N |
手性 SMILES |
CC(C)[C@H](C[C@@H](C(CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)N[C@@H](CO)C(=O)NCC5=CC=CC=N5 |
规范 SMILES |
CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(CO)C(=O)NCC5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)









